4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

Physical Chemistry Formulation Chemical Handling

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one, also known as 2-Ethyl-Hagemann's ester, is an organic compound of the cyclohexenone class (CAS 51051-65-1). It is a 2-alkyl-substituted derivative of Hagemann's ester, characterized by a 2-ethyl and 3-methyl substitution pattern on the cyclohexenone ring, and a carbethoxy group at the 4-position.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 51051-65-1
Cat. No. B1359867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
CAS51051-65-1
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCC1=C(C(CCC1=O)C(=O)OCC)C
InChIInChI=1S/C12H18O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h10H,4-7H2,1-3H3
InChIKeyIEYKXGXKWXIBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1): A Differentiated Hagemann's Ester Derivative for Fine Chemical Synthesis


4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one, also known as 2-Ethyl-Hagemann's ester, is an organic compound of the cyclohexenone class (CAS 51051-65-1) . It is a 2-alkyl-substituted derivative of Hagemann's ester, characterized by a 2-ethyl and 3-methyl substitution pattern on the cyclohexenone ring, and a carbethoxy group at the 4-position . This compound is primarily utilized as a versatile intermediate in the synthesis of fine chemicals, fragrances, and flavorings .

Why Generic Hagemann's Ester Substitution Fails: A Procurement Guide for 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one


The substitution of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one with the more common and less expensive parent compound, Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate), or other in-class analogs is not chemically or commercially equivalent. The presence of the 2-ethyl group in the target compound fundamentally alters its physical properties, such as density, and its regioselectivity in alkylation reactions, which directly impacts the efficiency and outcome of synthetic pathways [1] [2]. Furthermore, commercially available technical grades of this compound often contain a significant proportion of the methyl ester impurity, a factor absent in higher-purity Hagemann's ester, which must be considered for procurement and application [3].

Quantitative Differentiation Guide for 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one Procurement


Physical Property Divergence: Lower Density vs. Hagemann's Ester

The target compound exhibits a lower density compared to the parent Hagemann's ester. The measured density for 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is 1.037 g/mL at 25 °C, whereas the density for Hagemann's ester is reported at 1.078 g/mL at 25 °C [1]. This difference is significant for applications requiring precise volumetric measurements or for formulations where density influences mixing and phase behavior.

Physical Chemistry Formulation Chemical Handling

Purity Profile: Technical Grade with Quantified Methyl Ester Impurity

The commercially available technical grade of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one contains a significant and quantified level of the methyl ester analog as an impurity. Specifically, the product is specified to contain 10-40% of the methyl ester [1]. This is in contrast to Hagemann's ester, which is commonly available in purities of 90% or higher with no specified methyl ester content . This impurity profile is a critical factor for procurement, as it may affect reaction yields, purification requirements, and the final purity of downstream products.

Chemical Purity Procurement Specification Analytical Chemistry

Refractive Index Comparison: Equivalent Optical Property to Hagemann's Ester

The refractive index of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is reported as n20/D 1.488 (lit.) [1]. This value is identical to the reported refractive index for Hagemann's ester, which is also n20/D 1.488 (lit.) . This equivalence indicates that refractive index cannot be used as a differentiating quality control metric between these two compounds.

Optical Characterization Quality Control Analytical Chemistry

Boiling Point and Vapor Pressure: Slight Differences from Hagemann's Ester

The predicted boiling point of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is 301.3±42.0 °C at 760 mmHg . In comparison, the predicted boiling point for Hagemann's ester is 271.8±40.0 °C at 760 mmHg . The ~30 °C higher boiling point and the predicted vapor pressure of 0.0±0.6 mmHg at 25 °C for the target compound , compared to 0.0063 mmHg at 25 °C for Hagemann's ester , indicate that the target compound is slightly less volatile.

Thermodynamics Distillation Process Chemistry

Regioselectivity in Alkylation: Context from Hagemann's Ester Class

While direct comparative data for the alkylation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is not available, class-level inference from the parent Hagemann's ester system indicates that the 2-alkyl substituent significantly influences regioselectivity. Studies on Hagemann's ester alkylation show that the ratio of C-2 to C-4 alkylation products is highly dependent on the alkylating agent [1]. The presence of a pre-existing 2-ethyl group in the target compound would be expected to alter the steric and electronic environment of the enolate, potentially leading to a different product distribution compared to the unsubstituted Hagemann's ester.

Organic Synthesis Reaction Selectivity Medicinal Chemistry

Procurement-Driven Application Scenarios for 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one


Fine Chemical and Fragrance Intermediate

This compound serves as a key intermediate in the synthesis of fine chemicals, particularly in the production of specialty chemicals used in fragrances and flavorings . Its specific substitution pattern, differentiating it from Hagemann's ester, is essential for achieving the desired olfactory or functional properties in the final product.

Synthetic Building Block for 2-Alkyl-Substituted Cyclohexenones

The compound can be employed as a precursor for the synthesis of more complex 2-alkyl-3-methylcyclohexenone derivatives. While direct comparative data on reactivity is limited, class-level inference from Hagemann's ester chemistry suggests that its pre-installed 2-ethyl group can be leveraged in subsequent alkylation or functionalization steps to control regioselectivity [1].

Research Applications in Natural Product Synthesis

As a derivative of Hagemann's ester, a known building block for natural product synthesis [2], this specific compound may find application in the synthesis of sterols, trisporic acids, and terpenoids. Its unique substitution pattern could provide a starting point for accessing specific natural product analogs or intermediates not easily obtained from the parent ester.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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